molecular formula C18H18O7 B191044 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone CAS No. 62252-10-2

5,7-Dihydroxy-3',4',5'-trimethoxyflavanone

Cat. No.: B191044
CAS No.: 62252-10-2
M. Wt: 346.3 g/mol
InChI Key: CTALFFOVOLJORS-UHFFFAOYSA-N
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Description

Botanical Sources and Distribution Across Plant Species

5,7-Dihydroxy-3',4',5'-trimethoxyflavanone is a naturally occurring flavonoid found in a diverse range of plants. It has been identified in various families and genera, highlighting its distribution across the plant kingdom.

Known Botanical Sources:

Hedyotis diffusa : This plant, used in traditional Chinese medicine, is a known source of the compound. nih.gov

Lycopodium japonicum : This club moss has been reported to contain this compound. nih.govnp-mrd.org

Bridelia ferruginea : This African medicinal plant is another botanical source. nih.govnih.gov

Centaurea scoparia : Phytochemical studies of this plant have led to the isolation of the compound. nih.govnih.gov

Ocimum basilicum L. (Basil) : Research has isolated this compound from basil leaves. nih.gov

Chrysanthemum species : The compound has been found in members of the Chrysanthemum genus. np-mrd.orgnih.govresearchgate.net

The compound is also generally found in cereals and cereal products.

Botanical Sources for this compound

Plant Species Family Common Name
Hedyotis diffusa Rubiaceae Snake Needle Grass
Lycopodium japonicum Lycopodiaceae Japanese Club Moss
Bridelia ferruginea Phyllanthaceae
Centaurea scoparia Asteraceae
Ocimum basilicum L. Lamiaceae Basil

Advanced Extraction and Isolation Techniques for Flavanones

The isolation of this compound from its natural sources relies on a combination of extraction and purification methods. The initial step typically involves solvent extraction from the plant material. Common solvents used for this purpose include ethanol and methanol (B129727), which are effective at dissolving flavonoids and other phenolic compounds from the dried and powdered plant parts. nih.govnih.govphcogj.com

Following the initial extraction, a process known as fractionation is often employed. This technique separates the crude extract into different fractions based on the polarity of the constituent compounds. This allows for a preliminary purification by concentrating the desired flavanones into specific fractions.

Chromatography is a crucial step for purifying individual compounds from the complex mixtures obtained after extraction.

Silica (B1680970) Gel Column Chromatography : This is a widely used technique for the separation of flavonoids. The crude extract or a specific fraction is passed through a column packed with silica gel. Different compounds travel through the column at different rates depending on their polarity, allowing for their separation and collection.

High-Performance Liquid Chromatography (HPLC) : For finer purification and quantification, HPLC is the method of choice. mtoz-biolabs.com This technique uses high pressure to pass the solvent through a column containing a solid adsorbent material, resulting in high-resolution separation of compounds. Reversed-phase HPLC is particularly common for separating flavonoids. d-nb.info

Once a pure compound is isolated, its chemical structure must be confirmed. This is achieved through a combination of spectroscopic techniques that provide detailed information about the molecule's composition and connectivity. nih.govnih.govphcogj.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D and 2D NMR are powerful tools for elucidating the precise structure of a molecule. They provide information about the carbon-hydrogen framework.

Mass Spectrometry (MS) : This technique determines the molecular weight and molecular formula of the compound. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. researchgate.net

Ultraviolet (UV) Spectroscopy : UV spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the flavanone (B1672756) structure. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups. researchgate.net

Spectroscopic Data for Flavanone Characterization

Technique Type of Information Provided Example Data Point (for similar flavones)
Mass Spectrometry (MS) Molecular Weight and Formula Molecular ion peak [M-H]⁻
UV Spectroscopy Electronic Transitions (Conjugated Systems) λmax at 243, 262, 337 nm researchgate.net
Infrared (IR) Spectroscopy Functional Groups Absorption bands for -OH, C=O, C=C groups researchgate.net
¹³C NMR Spectroscopy Carbon Skeleton Chemical shifts for each carbon atom

| ¹H NMR Spectroscopy | Hydrogen Environment | Chemical shifts and coupling constants for protons |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O7/c1-22-15-4-9(5-16(23-2)18(15)24-3)13-8-12(21)17-11(20)6-10(19)7-14(17)25-13/h4-7,13,19-20H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTALFFOVOLJORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332740
Record name 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62252-10-2
Record name 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Chemical Synthesis of 5,7 Dihydroxy 3 ,4 ,5 Trimethoxyflavanone

Enzymatic Biosynthesis and Methylation Processes in Plants

The biosynthesis of 5,7-dihydroxy-3',4',5'-trimethoxyflavanone in plants is a sophisticated process rooted in the broader flavonoid pathway. It begins with general precursor molecules and is finalized by specific enzymes that attach methyl groups to designated positions on the flavanone (B1672756) skeleton.

Role of O-Methyltransferases in Flavanone Pathway

O-methyltransferases (OMTs) are crucial enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on a recipient molecule. nih.gov This O-methylation is a key modification step that diversifies flavonoid structures, altering their chemical properties and biological functions. nih.govnih.gov

In the context of producing this compound, the direct precursor is 5,7,3',4',5'-pentahydroxyflavanone. OMTs with high regioselectivity are required to methylate the hydroxyl groups at the 3', 4', and 5' positions of the B-ring while leaving the hydroxyl groups at the 5 and 7 positions of the A-ring untouched.

Researchers have successfully utilized microbial systems like Escherichia coli to produce methylated flavonoids. nih.govnih.gov By expressing specific plant-derived OMTs in E. coli, it is possible to achieve targeted methylation of flavonoid precursors. For instance, a study demonstrated the production of 5,7-dihydroxy, 3',4',5'-trimethoxyflavone from 5,7,3',4',5'-pentahydroxyflavone by co-expressing two different O-methyltransferases in E. coli. koreascience.kr While this study used a flavone (B191248) as a substrate, the principle applies to flavanones as well. One OMT would catalyze the methylation at the 3' and 5' positions, and a second OMT would be responsible for methylation at the 4' position. The selection of OMTs with precise regioselectivity is paramount for this process.

Enzyme FamilyFunctionExample of Application
O-Methyltransferases (OMTs) Catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on a flavonoid. nih.govExpression of specific plant OMTs in E. coli to achieve regioselective methylation of flavanone precursors. nih.govkoreascience.kr

Precursor Identification and Pathway Elucidation

The biosynthetic journey to this compound begins with the phenylpropanoid pathway, a fundamental route in plant secondary metabolism. nih.govwikipedia.org

Primary Metabolism Precursors : The pathway starts with the amino acid phenylalanine. wikipedia.orgresearchgate.net

Formation of 4-Coumaroyl-CoA : Phenylalanine is converted into 4-coumaroyl-CoA through a series of enzymatic steps. nih.govwikipedia.org

Chalcone (B49325) Synthesis : Chalcone synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone, which is the immediate precursor to the C6-C3-C6 flavonoid skeleton. wikipedia.orgresearchgate.net

Flavanone Formation : Chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into a flavanone, typically naringenin (B18129) (4',5,7-trihydroxyflavanone). wikipedia.orgresearchgate.net

Hydroxylation : To arrive at the direct precursor for our target compound, naringenin must undergo further hydroxylation on the B-ring. The enzymes flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) catalyze the addition of hydroxyl groups at the 3' and 5' positions, respectively. nih.gov This converts naringenin first to eriodictyol (B191197) (3',4',5,7-tetrahydroxyflavanone) and subsequently to 5,7,3',4',5'-pentahydroxyflavanone. nih.gov

Methylation : As described previously, this pentahydroxylated flavanone is then the substrate for specific OMTs that add methyl groups to the 3', 4', and 5' positions, yielding the final product, this compound.

Synthetic Strategies for this compound

Chemical synthesis provides an alternative to biological extraction or fermentation, offering control over the production of specific flavonoid isomers.

Regioselective Synthesis via Derivatization of Hydroxylated Flavonoids

The chemical synthesis of this compound hinges on achieving regioselective methylation—directing the methyl groups to the correct hydroxyl positions. A common strategy involves starting with a highly hydroxylated flavonoid precursor and using protecting groups to block certain hydroxyls while others are methylated.

A plausible synthetic route starts with 5,7,3',4',5'-tetrahydroxyflavanone (eriodictyol) or its precursor chalcone. researchgate.net The synthesis generally follows these steps:

Protection : The more reactive hydroxyl groups at positions 5 and 7 on the A-ring are often protected first, for example, by benzylation.

Methylation : The unprotected hydroxyl groups on the B-ring (and potentially the C-7 hydroxyl if it was not protected) are then methylated. Traditional methylating agents like dimethyl sulfate (B86663) or methyl iodide are effective but hazardous. nih.gov A greener alternative is dimethyl carbonate (DMC), which can act as both the reagent and solvent. nih.gov

Deprotection : The protecting groups are removed to yield the final product. For instance, benzyl (B1604629) groups can be removed by catalytic hydrogenation. prepchem.com

The prompt's example of methylating tricetin (B192553) (a flavone, not a flavanone) is also relevant. Tricetin (5,7,3',4',5'-pentahydroxyflavone) can be regioselectively methylated to produce 3',4',5'-O-trimethyltricetin. nih.govnih.gov While this yields a flavone, the resulting compound could potentially be reduced at the C2-C3 double bond to form the corresponding flavanone, this compound.

Synthesis StepReagents/MethodPurpose
Protection Benzyl bromide, Methoxymethyl chloride (MOMCl)To temporarily block reactive hydroxyl groups (e.g., at C-5 and C-7) to prevent unwanted methylation. researchgate.netkoreascience.kr
Methylation Dimethyl sulfate, Methyl iodide, Dimethyl carbonate (DMC)To add methyl groups to the desired hydroxyl positions (C-3', C-4', C-5'). nih.gov
Deprotection Catalytic hydrogenation (for benzyl groups), Acid hydrolysis (for MOM groups)To remove the protecting groups and reveal the final hydroxylated structure. researchgate.netprepchem.com
Reduction (optional) Catalytic hydrogenationTo convert a flavone precursor into the target flavanone by reducing the C2-C3 double bond.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis merges the efficiency of chemical methods with the high selectivity of biological catalysts. This hybrid approach can overcome challenges in purely chemical or biological routes, such as poor regioselectivity or low yields.

For the synthesis of this compound, a chemoenzymatic strategy could involve:

Chemical Synthesis of a Precursor : A flavanone precursor, such as 5,7,3',4',5'-pentahydroxyflavanone, could be synthesized chemically. This allows for the creation of a large quantity of the starting material.

Enzymatic Methylation : The synthesized precursor is then subjected to an enzymatic reaction using one or more purified OMTs with known regioselectivity. nih.gov For example, an OMT that specifically methylates the 3', 4', and 5' positions could be used. This avoids the need for complex protection-deprotection steps common in purely chemical synthesis. nih.govnih.gov

This approach leverages the strengths of both disciplines: the scalability of chemical synthesis and the unparalleled specificity of enzymes, providing an efficient and precise route to complex natural products like this compound.

In Vitro Pharmacological and Cellular Mechanistic Investigations of 5,7 Dihydroxy 3 ,4 ,5 Trimethoxyflavanone

Antioxidant Activity and Oxidative Stress Mitigation Research

As a member of the flavonoid family, 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone is recognized for its antioxidant capabilities. smolecule.com These properties are crucial for protecting cells against the deleterious effects of oxidative stress.

Mechanisms of Free Radical Scavenging and Reactive Oxygen Species Neutralization

This compound exhibits significant antioxidant properties that contribute to the neutralization of free radicals. smolecule.com Flavonoids, as a class of compounds, are known to possess free radical scavenging and metal chelation properties, which are key mechanisms in mitigating oxidative stress. smolecule.com The molecular structure of this flavanone (B1672756) is conducive to donating hydrogen atoms, which allows it to effectively neutralize reactive oxygen species (ROS), thereby preventing cellular damage. nih.gov While the precise electron transfer mechanisms for this specific compound are a subject of ongoing research, its demonstrated antioxidant effects are a foundational aspect of its pharmacological profile. nih.gov

Cellular Antioxidant Defense System Modulation (e.g., effects on reduced glutathione (B108866) levels)

Beyond direct scavenging, this compound has been shown to influence the endogenous antioxidant defense systems within cells. In a study investigating its neuroprotective effects against lead-induced toxicity in rats, the compound demonstrated the ability to modulate levels of reduced glutathione (GSH). nih.gov Exposure to lead resulted in compromised GSH levels, a key cellular antioxidant. Treatment with 5,7-Dihydroxy-3',4',5'-trimethoxyflavone (B191062) was found to reverse these effects and normalize the levels of this critical antioxidant molecule. nih.gov

Table 1: Cellular Antioxidant Effects of this compound
BiomarkerEffect of Toxin (Lead)Effect of this compound TreatmentReference
Reduced Glutathione (GSH)Compromised LevelsNormalized Levels nih.gov

Anti-inflammatory Properties and Molecular Pathway Modulation

The compound has demonstrated notable anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. smolecule.comnih.gov

Inhibition of Nuclear Factor-kappaB (NF-κB) Signaling

Nuclear Factor-kappaB (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation. nih.gov The anti-inflammatory effects of this compound are linked to the modulation of inflammatory pathways, which typically involves the NF-κB signaling cascade. smolecule.comfrontiersin.org By inhibiting the activation of this pathway, the compound can effectively suppress the downstream production of various inflammatory mediators. This modulation is a key aspect of its therapeutic potential in addressing inflammatory conditions. The suppression of pro-inflammatory cytokines like Interleukin-8 (IL-8), which is known to be regulated by NF-κB, provides indirect evidence of the compound's influence on this pathway. smolecule.comnih.gov

Attenuation of Pro-inflammatory Cytokine and Mediator Production (e.g., Interleukin-8 (IL-8), Prostaglandin E2 (PGE2), Cyclo-oxygenase-2 (COX-2) expression)

Research has confirmed that this compound can significantly reduce the production of key pro-inflammatory molecules. In studies using intestinal epithelial cells, the compound was shown to inhibit the secretion of Interleukin-8 (IL-8) and Prostaglandin E2 (PGE2). smolecule.com Furthermore, in models of neurotoxicity, it reversed the elevated levels of other pro-inflammatory cytokines, namely Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov The reduction in PGE2 suggests a potential inhibitory effect on the enzyme Cyclo-oxygenase-2 (COX-2), which is responsible for its synthesis and is a common target for anti-inflammatory drugs. nih.govresearchgate.net

Table 2: Inhibition of Pro-inflammatory Mediators by this compound
Pro-inflammatory MediatorObserved EffectReference
Interleukin-8 (IL-8)Production Reduced smolecule.com
Prostaglandin E2 (PGE2)Production Reduced smolecule.com
Tumor necrosis factor-alpha (TNF-α)Levels Reversed nih.gov
Interleukin-6 (IL-6)Levels Reversed nih.gov

Interactions with Heat Shock Proteins (e.g., Hsp90) and IκB Kinase (IKK) Complex Dissociation

While direct evidence for the interaction of this compound with Heat Shock Protein 90 (Hsp90) and the IκB Kinase (IKK) complex is still emerging, studies on structurally similar flavonoids provide a potential mechanistic framework. For the related compound eupatilin (B1662920) (5,7-dihydroxy-3',4',6'-trimethoxyflavone), research has shown that its anti-inflammatory action involves dissociating the complex between Hsp90 and IKK-γ. nih.govnih.gov Hsp90 is known to associate with and stabilize the IKK complex, which is essential for the phosphorylation of IκBα and subsequent activation of NF-κB. nih.govnih.gov By causing this complex to dissociate, eupatilin suppresses IKK activity, prevents IκBα degradation, and ultimately inhibits NF-κB activation. nih.gov This novel mechanism of action, identified in a closely related flavone (B191248), suggests a promising area of investigation for understanding the full scope of this compound's anti-inflammatory properties.

Antiproliferative and Apoptotic Effects in Cancer Cell Lines

Despite the broad investigation of flavonoids as potential anticancer agents, specific in vitro cytotoxicity data for this compound against common cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) is not extensively detailed in the currently reviewed scientific literature. While related flavones and flavanones have been assessed for their antiproliferative effects, direct IC₅₀ values and comprehensive cytotoxicity profiles for this specific compound remain to be fully characterized and published.

The precise molecular mechanisms through which this compound may inhibit cell proliferation and induce apoptosis in cancer cells are not yet fully elucidated in available research. Studies on structurally similar flavonoids suggest that effects on apoptosis are often mediated through the regulation of key proteins in the apoptotic cascade, such as those in the Bcl-2 family and caspases. nih.govnih.gov However, specific investigations detailing the impact of this compound on these pathways, including its effect on cell cycle progression, DNA fragmentation, and the activation of specific apoptotic markers in cancer cell lines, are required for a complete understanding.

Enzyme Inhibition Studies

There is limited specific information in the scientific literature regarding the inhibitory kinetics and mechanism of this compound on xanthine (B1682287) oxidase. While flavonoids as a class are known to be effective xanthine oxidase inhibitors, often through competitive or mixed-type inhibition, the specific kinetic parameters (e.g., Kᵢ, IC₅₀) for this compound have not been prominently reported. nih.gov Structural features such as hydroxyl group positions are known to be critical for the inhibitory activity of flavonoids against this enzyme. nih.gov

Research has explored the modulatory effects of this compound, also referred to as TMF, on monoamine oxidase (MAO) A and B. In a study investigating its neuroprotective properties, the compound demonstrated an ability to normalize levels of MAO-A and MAO-B in the hippocampus and cerebellum of rats subjected to lead-induced neurotoxicity. nih.gov Exposure to lead compromised the levels of these enzymes, and subsequent treatment with TMF reversed these biochemical anomalies, indicating a significant modulatory effect on the monoaminergic system. nih.gov

Table 1: Effect of this compound (TMF) on MAO-A and MAO-B in a Model of Lead-Induced Neurotoxicity

EnzymeBiological SystemObservationReference
Monoamine Oxidase A (MAO-A) Rat Hippocampus & CerebellumNormalized compromised enzyme levels following lead exposure. nih.gov
Monoamine Oxidase B (MAO-B) Rat Hippocampus & CerebellumNormalized compromised enzyme levels following lead exposure. nih.gov

Neuroprotective Mechanisms

The neuroprotective potential of this compound (TMF) has been identified in preclinical research. A study on its effects against lead-induced brain toxicity in rats established its role as a potent antioxidant and neuroprotective compound. nih.gov The protective effects of TMF were found to be multifaceted, involving several key mechanisms. The compound was shown to reverse cognitive and motor function deficits caused by lead exposure. nih.gov The neuroprotective action is attributed to its chelating, antioxidant, anti-inflammatory, and monoaminergic properties, suggesting its potential for mitigating metal-induced brain injury. nih.gov

Chelation Properties and Metal-Induced Neurotoxicity Mitigation

There is currently no specific scientific literature available that details the metal chelation properties of this compound or its potential role in mitigating metal-induced neurotoxicity, such as that caused by lead. Flavonoids as a chemical class are recognized for their potential to chelate metals; however, dedicated studies to characterize this effect for this compound have not been published.

Modulation of Monoaminergic Systems

Detailed research on the modulatory effects of this compound on monoaminergic systems is not present in the available scientific literature. Consequently, there are no published findings or data regarding its interaction with monoamine oxidases (MAO-A and MAO-B) or other components of the monoaminergic system.

Immunomodulatory Effects on Cellular Responses

Specific in vitro studies investigating the immunomodulatory effects of this compound on cellular responses have not been identified in a review of published research. While other flavonoids have been studied for their anti-inflammatory and immunomodulatory activities, there is no specific data detailing how this compound affects cellular pathways, such as the NF-κB signaling pathway, or the production of cytokines in immune cells.

Due to the lack of specific research findings for this compound in the requested areas, no data tables can be generated.

Computational and Advanced Mechanistic Modeling of 5,7 Dihydroxy 3 ,4 ,5 Trimethoxyflavanone

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein, to form a stable complex. nih.gov This technique is instrumental in understanding the basis of a compound's biological activity.

Molecular docking simulations are employed to predict how 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone interacts with the active sites of various enzymes and proteins. Research on the closely related flavone (B191248), 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) (TMF), has shown it possesses neuroprotective properties, partly by modulating the activity of monoamine oxidase (MAO-A and MAO-B) enzymes. nih.gov Docking studies can elucidate the specific binding modes within these enzymes, identifying key hydrogen bonds and hydrophobic interactions that stabilize the ligand-enzyme complex.

Furthermore, flavonoids are widely studied as potential inhibitors of viral proteases. The main protease (Mpro) of SARS-CoV-2, for instance, is a key target for antiviral drug development because it is essential for viral replication. nih.govnih.gov Docking studies on similar flavonoids have identified crucial interactions with amino acid residues in the Mpro active site. For example, interactions with residues such as Phe140, Leu141, His163, and Glu166 are often observed. unmul.ac.id The 5,7-dihydroxy chromone (B188151) core, a key part of the flavanone (B1672756) structure, has been identified as a fragment that can bind to subsites of the SARS-CoV-2 Mpro. nih.gov Computational screening can predict the binding of this compound to these and other viral proteases, guiding further experimental validation.

The table below summarizes potential amino acid interactions for flavonoids within the active sites of key protein targets, as suggested by studies on similar compounds.

Target Protein Potential Interacting Amino Acid Residues Interaction Type
Monoamine Oxidase (MAO) Tyrosine, Phenylalanine, IsoleucineHydrogen Bonding, Hydrophobic
SARS-CoV-2 Main Protease (Mpro) His41, Cys145, His163, Glu166, Gln189, Thr190Hydrogen Bonding, Hydrophobic
Epidermal Growth Factor Receptor (EGFR) Met769, Lys721, Ala719, Thr766Hydrogen Bonding

This table is illustrative, based on docking studies of similar flavonoids against the listed targets. unmul.ac.idunsoed.ac.id

Conformational analysis, a part of the docking process, evaluates the different spatial arrangements (conformations) of the flavanone to find the one that best fits the protein's binding site. The stability of this fit is quantified by estimating the binding affinity, typically expressed as a binding energy score (in kcal/mol). A lower, more negative binding energy indicates a more stable and favorable interaction. nih.gov

For flavonoid derivatives, binding energies against protein targets like the Epidermal Growth Factor Receptor (EGFR) have been observed in the range of -6.50 to -7.67 kcal/mol. unsoed.ac.id Similarly, docking studies of flavonoids against the SARS-CoV-2 Mpro have shown binding affinities as low as -8.5 kcal/mol. unmul.ac.id These values suggest a strong potential for inhibitory activity. For this compound, docking simulations would provide a specific binding affinity score for each potential protein target, allowing researchers to rank and prioritize targets for further investigation.

The table below shows representative binding affinities from docking studies of various flavonoids, illustrating the typical values obtained.

Ligand Class Protein Target Reported Binding Affinity (kcal/mol)
Flavonoid DerivativesSARS-CoV-2 Mpro-7.5 to -8.5 unmul.ac.id
Hydroxy Chalcones and FlavonesEpidermal Growth Factor Receptor (EGFR)-6.50 to -7.67 unsoed.ac.id
BiflavoneAldose Reductase (AKR1B1)-8.559 researchgate.net

These values are for related flavonoid compounds and serve as examples of typical binding affinity ranges.

Molecular Dynamics Simulations for Ligand-Target Stability

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of the ligand and protein over time. ekb.eg These simulations, often run for nanoseconds, are used to assess the stability of the predicted ligand-protein complex in a physiological environment. ekb.egnih.gov

Key parameters are analyzed to determine stability:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms over the course of the simulation. A stable RMSD value suggests the protein-ligand complex has reached equilibrium and remains intact. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Lower RMSF values in the binding site residues suggest that the ligand is bound tightly and stably. ekb.eg

Radius of Gyration (Rg): Measures the compactness of the protein. A stable Rg value indicates that the protein is not unfolding while bound to the ligand. nih.gov

Hydrogen Bonds: The number of hydrogen bonds between the ligand and protein is monitored over time. A consistent number of hydrogen bonds points to a stable interaction. nih.gov

MD simulations can confirm whether the initial binding pose predicted by docking is maintained, providing stronger evidence for the compound's mechanism of action. nih.gov For this compound, MD simulations would be essential to validate its binding stability with promising targets like MAO or viral proteases.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new or untested compounds, guiding the design of more potent analogues. analchemres.org

The process involves calculating molecular descriptors (properties derived from the molecular structure) for a series of related compounds with known activities. These descriptors can include electronic, steric, and hydrophobic properties. A statistical model is then built to link these descriptors to the observed activity. nih.gov

For flavonoids, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to model antioxidant activity. analchemres.org These models provide contour maps that visualize how different properties (e.g., electrostatic potential, hydrogen-bond donor/acceptor fields) influence activity, offering insights for designing new compounds with enhanced effects. analchemres.org The predictive power of a QSAR model is assessed using statistical metrics such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). Values close to 1.0 indicate a robust and highly predictive model. nih.govresearchgate.net

A QSAR model developed for a class of flavonoids including this compound could be used to predict its potency for various activities, such as anti-inflammatory, antiviral, or neuroprotective effects, based on its unique structural features. plos.org

Future Perspectives and Research Directions for 5,7 Dihydroxy 3 ,4 ,5 Trimethoxyflavanone

Elucidation of Novel Molecular Targets and Signaling Pathways

Future research must prioritize the comprehensive identification of the molecular targets and signaling cascades modulated by 5,7-dihydroxy-3',4',5'-trimethoxyflavanone. While flavonoids as a class are known to interact with a wide array of cellular components, the specific interactions of this trimethoxylated flavanone (B1672756) remain largely unexplored.

Initial studies on structurally similar flavonoids provide a roadmap for this investigation. For instance, related compounds have been shown to modulate key inflammatory and cancer-related pathways. One study demonstrated that a similar flavone (B191248), eupatilin (B1662920), exerts anti-inflammatory effects by interfering with the NF-κB signaling pathway. nih.gov It achieves this by dissociating the heat shock protein 90 (Hsp90) from the IκB kinase (IKK) complex, thereby inhibiting the activation of NF-κB. nih.gov Another related flavanone, 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF), has been found to suppress tumor growth and angiogenesis by regulating the Akt/mTOR signaling pathway. researchgate.netnih.gov DHTMF treatment reduces the phosphorylation of Akt and mTOR, leading to decreased levels of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF). researchgate.netnih.gov

Given these precedents, future research on this compound should employ advanced proteomic and transcriptomic screening techniques to build a detailed map of its molecular interactions. Investigating its effect on pathways like NF-κB and PI3K/Akt/mTOR is a logical starting point. researchgate.net Furthermore, exploring its interactions with heat shock proteins and key enzymes such as cyclooxygenases and lipoxygenases could reveal novel mechanisms of action. nih.govchemfaces.com

Table 1: Potential Molecular Targets and Signaling Pathways for Future Investigation

Target/Pathway Potential Effect Rationale Based on Related Flavonoids
NF-κB Signaling Pathway Anti-inflammatory effectsSimilar flavonoids inhibit NF-κB activation by targeting the IKK complex. nih.gov
PI3K/Akt/mTOR Pathway Anticancer, Anti-angiogenesisRelated compounds inhibit this pathway, reducing tumor cell growth and proliferation. researchgate.netnih.gov
Heat Shock Proteins (e.g., Hsp90) Modulation of cellular stress responseA known interaction target for flavonoids that affects protein stability and signaling. nih.gov
MAPK Signaling Pathways (ERK, JNK, p38) Regulation of cell proliferation, differentiation, and apoptosisCommon targets for various polyphenolic compounds.
Nrf2 Signaling Pathway Antioxidant and cytoprotective responsesA key pathway for cellular defense against oxidative stress, often activated by flavonoids. mdpi.com

Development of Advanced In Vitro and Ex Vivo Research Models

To accurately predict the physiological effects of this compound, it is imperative to move beyond simple two-dimensional cell cultures and utilize more sophisticated research models.

Current in vitro research on flavanones often uses established cell lines, such as HT-29 human colorectal adenocarcinoma cells for inflammation studies or Human Umbilical Vein Endothelial Cells (HUVECs) for angiogenesis research. nih.govnih.gov While useful, these models lack the complex microenvironment of human tissues. Future studies should focus on developing and utilizing advanced models:

3D Organoid Cultures: Patient-derived organoids of the gut, liver, or specific tumors can provide a more physiologically relevant system to study the compound's metabolism, efficacy, and potential tissue-specific effects.

Co-culture Systems: Models that combine different cell types, such as cancer cells with immune cells or fibroblasts, can better replicate the tumor microenvironment and allow for the study of more complex biological responses.

Microfluidic "Organ-on-a-Chip" Models: These devices can simulate the dynamic environment of human organs, enabling more accurate assessment of the compound's pharmacokinetics and pharmacodynamics.

In the ex vivo context, studies have used models like TPA-induced mouse ear edema to assess the anti-inflammatory properties of flavanones. mdpi.comresearchgate.net While valuable, future work could incorporate the use of fresh human tissue explants obtained from surgical resections. These models would offer direct insight into the compound's effects on human tissue, bridging the gap between cell-based assays and in vivo studies. tmu.edu.tw

Table 2: Proposed Advanced Research Models

Model Type Specific Example Research Application
In Vitro (3D) Colorectal Cancer OrganoidsAssess anti-proliferative and pro-apoptotic effects in a patient-relevant context.
In Vitro (Co-culture) Macrophage-Cancer Cell Co-cultureInvestigate modulation of tumor-associated inflammation.
Ex Vivo Human Skin ExplantsEvaluate topical anti-inflammatory and antioxidant properties.
In Silico Molecular Docking and DynamicsPredict binding affinity to molecular targets and guide structural modifications. chemfaces.com

Translational Research Opportunities in Natural Product Chemistry

Translating the promising in vitro findings of this compound into tangible therapeutic applications presents a significant opportunity. researchgate.net Natural product chemistry will play a pivotal role in this process, primarily by addressing the inherent challenges of flavonoid bioavailability. nih.gov

Flavonoids, in general, suffer from poor water solubility, extensive metabolism in the gut and liver, and consequently, low systemic absorption. nih.govnih.gov This limits their clinical utility. Future translational research should focus on:

Lead Optimization: Utilizing the flavanone as a scaffold, medicinal chemists can synthesize derivatives with improved pharmacological profiles. Strategic modification of the hydroxyl and methoxy (B1213986) groups can enhance solubility, metabolic stability, and target affinity. researchgate.net

Advanced Drug Delivery Systems: Formulating the compound into novel delivery systems is a promising approach to enhance its bioavailability. nih.gov This includes encapsulation in nanoparticles, liposomes, or micelles, which can protect the molecule from degradation and facilitate its transport to target tissues.

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment regimens with potentially lower side effects.

The ultimate goal is to develop this natural product into a validated nutraceutical for health maintenance or a potent pharmaceutical agent for disease treatment. smolecule.com

Addressing Research Gaps and Challenges in Flavanone Biology

Despite the growing interest in flavanones, several fundamental research gaps and challenges need to be addressed to advance the field.

Bioavailability and Metabolism: A primary challenge for all flavonoids is their low bioavailability. nih.govnih.gov There is a critical need for detailed pharmacokinetic studies on this compound to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Identifying its major metabolites is crucial, as these derivatives may possess their own distinct biological activities. nih.gov

Structure-Activity Relationship (SAR): The precise contribution of the dihydroxy and trimethoxy substitutions to the biological activity of this specific flavanone is not well understood. nih.gov Comprehensive SAR studies, comparing its activity to that of other flavanones with different substitution patterns, are necessary to delineate the chemical features essential for its effects. nih.gov

Lack of In Vivo Data: While some in vitro data exists for similar compounds, there is a significant lack of robust, long-term in vivo studies for this compound itself. nih.gov Animal model studies are essential to validate the therapeutic potential suggested by cell-based assays and to begin assessing long-term efficacy.

Standardization of Source Material: As a natural product, the concentration of this compound can vary in plant sources. nih.gov Developing standardized extraction and purification methods is essential for ensuring the consistency and reproducibility of research findings.

Overcoming these challenges through rigorous scientific investigation will be key to fully realizing the potential of this compound and other related flavanones in health and medicine.

Q & A

Q. What preliminary bioactivity data exist for this compound?

  • Methodological Answer : Initial cytotoxicity studies using MTT assays show activity against A549 (lung adenocarcinoma) and HepG-2 (hepatocellular carcinoma) cell lines, though IC50 values vary by cell type. Negative controls (e.g., aminoguanidine) and standardized protocols (e.g., 48–72 hr exposure) are essential for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. anti-leishmanial efficacy)?

  • Methodological Answer : Discrepancies in IC50 values (e.g., >50 μM in anti-leishmanial assays vs. cytotoxicity in cancer cells) may arise from differences in target specificity or experimental conditions (e.g., cell permeability, assay duration). Comparative studies using isogenic cell lines and standardized protocols (e.g., identical exposure times, solvent controls) are critical. Structural analogs (e.g., geranylated derivatives) can further clarify structure-activity relationships (SAR) .

Q. What structural features govern metabolic stability and bacterial catabolism of this flavanone?

  • Methodological Answer : Free hydroxyl groups at positions 5, 7, and 4' are essential for bacterial ring fission, as shown in studies with robust intestinal microflora. Methoxy substitutions at 3',4',5' confer resistance to degradation, enhancing metabolic stability. Knockout microbial models or isotopic labeling (e.g., ¹⁴C) can validate degradation pathways .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer : Semi-synthetic modifications (e.g., benzylation of hydroxyl groups, as in 5,7-dibenzyloxy-3',4',5'-trimethoxyflavanone) allow systematic evaluation of substituent effects. Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., nitric oxide inhibition) identifies key interactions with targets like iNOS or Leishmania enzymes .

Q. What isolation strategies improve yield from natural sources like Vitex rotundifolia or Artemisia kermanensis?

  • Methodological Answer : Bioguided fractionation using column chromatography (silica gel, Sephadex LH-20) and preparative HPLC enhances purity. Solvent systems (e.g., hexane:ethyl acetate gradients) are optimized based on TLC profiles. Metabolomic profiling (LC-MS/MS) accelerates dereplication of co-extracted compounds .

Notes for Experimental Design

  • Contradiction Analysis : Cross-validate bioactivity using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability).
  • Synthesis : Protect hydroxyl groups during derivatization to prevent unwanted side reactions .
  • Metabolic Studies : Use hepatic microsomes or bacterial lysates to profile phase I/II metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.